molecular formula C10H10BrN3 B1472330 3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine CAS No. 1509493-39-3

3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B1472330
CAS No.: 1509493-39-3
M. Wt: 252.11 g/mol
InChI Key: SHVVNZVJEGWKEP-UHFFFAOYSA-N
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Description

3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by its functionalization and subsequent coupling with a pyridine derivative. One common method involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring. This is followed by bromination and methylation to introduce the bromo and methyl groups, respectively. The final step involves coupling the functionalized pyrazole with a pyridine derivative under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cyclization and functionalization steps, as well as the use of catalytic processes to improve the efficiency of the coupling reaction .

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings .

Scientific Research Applications

3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pyrazole and pyridine rings can interact with the active sites of enzymes or the binding pockets of receptors, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)benzene
  • 3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)thiophene
  • 3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)furan

Uniqueness

What sets 3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine apart from similar compounds is the presence of both a pyrazole and a pyridine ring. This combination provides unique electronic properties and reactivity, making it a versatile compound for various applications in medicinal chemistry, organic synthesis, and materials science .

Properties

IUPAC Name

3-(4-bromo-1,5-dimethylpyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-7-9(11)10(13-14(7)2)8-4-3-5-12-6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVVNZVJEGWKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C2=CN=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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